o-Chlorophenyl o-aminobenzenesulphonate

Dye intermediate Thermal stability Process chemistry

Azo dye syntheses requiring diazotization at elevated temperatures (40-60°C) often suffer premature melting of standard phenyl ester intermediates. o-Chlorophenyl o-aminobenzenesulphonate (mp 143-146°C) eliminates this risk. Key advantages: • Higher density (1.44 g·cm⁻³) ensures accurate volumetric dosing • Electron-withdrawing 2-Cl group narrows shade tolerance • ≥98% purity reduces QC re-test frequency.

Molecular Formula C12H10ClNO3S
Molecular Weight 283.73 g/mol
CAS No. 68227-70-3
Cat. No. B1581143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Chlorophenyl o-aminobenzenesulphonate
CAS68227-70-3
Molecular FormulaC12H10ClNO3S
Molecular Weight283.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)S(=O)(=O)OC2=CC=CC=C2Cl
InChIInChI=1S/C12H10ClNO3S/c13-9-5-1-3-7-11(9)17-18(15,16)12-8-4-2-6-10(12)14/h1-8H,14H2
InChIKeyPYHMYLMGXGHSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Chlorophenyl o-Aminobenzenesulphonate (CAS 68227-70-3) — Sourcing Specifications & Class Identity for Dye Intermediate Procurement


o-Chlorophenyl o-aminobenzenesulphonate (IUPAC: (2-chlorophenyl) 2-aminobenzenesulfonate; CAS 68227-70-3; also referred to as 2-aminobenzenesulfonic acid-2′-chlorophenyl ester, CSP) is an aromatic sulfonate ester intermediate belonging to the orthanilic acid ester family . It is supplied as an off-white to yellowish crystalline powder with a molecular formula of C₁₂H₁₀ClNO₃S and a molecular weight of 283.73 g·mol⁻¹ . The compound is primarily employed as a key building block in the synthesis of azo dyes and pigments, where the 2-chlorophenyl ester moiety confers distinct electronic and steric properties that differentiate it from unsubstituted phenyl ester analogs .

Why o-Chlorophenyl o-Aminobenzenesulphonate Cannot Be Casually Replaced by Other Orthanilic Acid Esters


Within the orthanilic acid ester class, subtle variations in the phenolic leaving group produce measurable differences in physical form, thermal behaviour, and electronic character that directly affect downstream processing in dye manufacture. The 2-chlorophenyl substituent introduces both electron-withdrawing character and increased molecular bulk relative to the unsubstituted phenyl ester (CAS 68227-69-0), which alters the melting point by over 70 °C and modifies the density by approximately 0.14 g·cm⁻³ . These differences are not cosmetic: a higher-melting intermediate can tolerate more aggressive diazotization and coupling conditions without premature decomposition, while the electron-deficient aryl sulfonate ester exhibits different reactivity profiles in nucleophilic aromatic substitution sequences . Procuring a generic “aminobenzenesulfonate ester” without verifying the phenolic substitution pattern therefore risks batch failure in color-critical azo dye syntheses where the ester leaving-group electronics govern coupling kinetics and final shade properties.

o-Chlorophenyl o-Aminobenzenesulphonate (CAS 68227-70-3) — Quantitative Differentiation Evidence Against Closest Analogs


Melting Point Elevation Relative to Unsubstituted Phenyl Ester (CAS 68227-69-0) — Thermal Processing Window

The target compound exhibits a melting point of 143–146 °C , whereas the closest unsubstituted analog, phenyl 2-aminobenzenesulfonate (CAS 68227-69-0), melts at 70–73 °C . This represents a melting point elevation of approximately 70–75 °C conferred solely by the ortho-chloro substituent on the phenyl ester ring.

Dye intermediate Thermal stability Process chemistry

Density Increase vs. Phenyl Ester — Implications for Solid Handling and Formulation

o-Chlorophenyl o-aminobenzenesulphonate has a reported density of 1.437–1.45 g·cm⁻³ , whereas the unsubstituted phenyl ester (CAS 68227-69-0) has a density of approximately 1.3 g·cm⁻³ . The chloro substituent increases the solid-state density by roughly 0.14–0.15 g·cm⁻³ (≈11 % increase).

Bulk density Powder handling Dosage consistency

Predicted pKa Differentiation from Free Orthanilic Acid — Esterification-Driven Acidity Shift

The predicted pKa of o-chlorophenyl o-aminobenzenesulphonate is −1.79±0.10 , which is substantially lower (more acidic) than that reported for the parent orthanilic acid (2-aminobenzenesulfonic acid, CAS 88-21-1), which has a sulfonic acid pKa typically near −2 to −1 and an amino group pKa around 3–4 [1]. Esterification with 2-chlorophenol converts the strongly acidic sulfonic acid moiety into a sulfonate ester, shifting the dominant acidic proton to the protonated anilinium species. This change alters the speciation and solubility profile in the acidic media required for diazotization.

Acidity Reactivity Diazotization

Commercial Purity Specification Benchmarking — >98% Assay vs. Typical 95–97% for General-Purpose Esters

Reputable commercial sources list the typical purity of o-chlorophenyl o-aminobenzenesulphonate as >98% , whereas the unsubstituted phenyl ester is commonly supplied at 97% . While the absolute difference appears modest, the reduced impurity burden at the >98% threshold corresponds to lower levels of residual 2-chlorophenol and unreacted orthanilic acid, both of which can act as chain-terminating or shade-shifting contaminants in azo coupling reactions.

Purity specification Quality assurance Procurement benchmark

o-Chlorophenyl o-Aminobenzenesulphonate — Recommended Application Scenarios Based on Quantitative Differentiation


Synthesis of Thermally Demanding Azo Dyes Requiring High-Temperature Diazotization

When azo dye syntheses require diazotisation and coupling at elevated temperatures (e.g., 40–60 °C) due to poorly soluble coupling components, the higher melting point of o-chlorophenyl o-aminobenzenesulphonate (143–146 °C) makes it the preferred intermediate over the phenyl ester (mp 70–73 °C). The solid-state integrity of the chlorophenyl ester at process temperature prevents premature melting and localised hot-spot decomposition, as established by the melting point differential documented in Section 3 .

Colour-Critical Azo Pigment Manufacturing Where Leaving-Group Electronics Control Shade

In the production of azo pigments for high-performance coatings and printing inks, the electron-withdrawing 2-chlorophenyl substituent modulates the electrophilicity of the sulfonate ester, influencing the rate of nucleophilic displacement during coupling. This electronic differentiation (reflected in the predicted pKa shift of the target compound relative to orthanilic acid, see Section 3) translates to narrower shade tolerance in the final pigment. Manufacturers targeting specific Colour Index shades should specify the 2-chlorophenyl ester rather than the unsubstituted phenyl ester to maintain batch-to-batch colour consistency .

Automated Solid Dispensing Operations Requiring Density-Calibrated Volumetric Dosing

For production facilities employing automated powder dispensing by volume (e.g., loss-in-weight feeders, rotary valve dosing), the ~11% higher density of o-chlorophenyl o-aminobenzenesulphonate (1.437–1.45 g·cm⁻³) compared with the phenyl ester (~1.3 g·cm⁻³) must be factored into equipment calibration. Substitution without density adjustment leads to systematic under-dosing, as quantified in the comparative density data in Section 3. Procurement specifications should therefore stipulate the CAS number explicitly to ensure the correct density grade is supplied .

Regulated Dye Intermediate Supply Chains Requiring Tight Incoming Purity Envelopes

When sourcing dye intermediates for ISO 9001 or pharmaceutical secondary-standard environments, the >98% commercial purity specification available for o-chlorophenyl o-aminobenzenesulphonate offers a measurable advantage over the 97% purity typical of generic phenyl ester supplies. This tighter specification reduces the frequency of incoming QC re-testing and lowers the probability of batch rejection due to out-of-specification impurity profiles, as discussed in Section 3. Procurement agreements should reference the >98% assay as a minimum acceptance criterion .

Technical Documentation Hub

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